Cas no 29083-16-7 (5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)

5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione structure
29083-16-7 structure
Nome del prodotto:5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Numero CAS:29083-16-7
MF:C7H4CLNO3S
MW:217.62956
MDL:MFCD03066192
CID:278354
PubChem ID:64790

5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Benzisothiazol-3(2H)-one,5-chloro-, 1,1-dioxide
    • 5-chloro-1,1-dioxo-1,2-benzothiazol-3-one
    • 5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
    • 5-Chlorosaccharin
    • Q27263162
    • EN300-199542
    • SCHEMBL3984666
    • 5-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
    • 5-Chloro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
    • 604U63F4WS
    • 5-CHLORO-1,2-BENZISOTHIAZOL-3-ONE 1,1-DIOXIDE
    • 5-chloro-1, 1-dioxo-1, 2-benzothiazol-3-one
    • DTXSID10183333
    • CHEMBL1967612
    • H11117
    • AKOS027470093
    • 5-chlorobenzo[d]isothiazol-3(2H)-one1,1-dioxide
    • 1,2-BENZISOTHIAZOLIN-3-ONE, 5-CHLORO-, 1,1-DIOXIDE
    • Kinome_1417
    • UNII-604U63F4WS
    • 29083-16-7
    • 1,2-Benzisothiazol-3(2H)-one, 5-chloro-, 1,1-dioxide
    • MDL: MFCD03066192
    • Inchi: InChI=1S/C7H4ClNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10)
    • Chiave InChI: WGKQCRDCROUYLI-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC2S(NC(=O)C=2C=1)(=O)=O

Proprietà calcolate

  • Massa esatta: 216.96012
  • Massa monoisotopica: 216.960041
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 334
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 71.6
  • XLogP3: 1.5

Proprietà sperimentali

  • Densità: 1.679
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.641
  • PSA: 63.24

5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-199542-1.0g
5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
29083-16-7 95%
1g
$785.0 2023-05-31
Enamine
EN300-199542-5.0g
5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
29083-16-7 95%
5g
$2277.0 2023-05-31
Enamine
EN300-199542-1g
5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
29083-16-7 95%
1g
$785.0 2023-09-16
A2B Chem LLC
AB36243-2.5g
1,2-Benzisothiazol-3(2H)-one, 5-chloro-, 1,1-dioxide
29083-16-7 95%
2.5g
$1655.00 2024-04-20
Aaron
AR002XZ3-50mg
1,2-Benzisothiazol-3(2H)-one, 5-chloro-, 1,1-dioxide
29083-16-7 95%
50mg
$276.00 2025-02-13
Aaron
AR002XZ3-5g
5-Chlorosaccharin
29083-16-7 95%
5g
$464.00 2025-04-03
Aaron
AR002XZ3-500mg
1,2-Benzisothiazol-3(2H)-one, 5-chloro-, 1,1-dioxide
29083-16-7 95%
500mg
$868.00 2025-02-13
Aaron
AR002XZ3-2.5g
1,2-Benzisothiazol-3(2H)-one, 5-chloro-, 1,1-dioxide
29083-16-7 95%
2.5g
$2142.00 2025-02-13
Aaron
AR002XZ3-10g
1,2-Benzisothiazol-3(2H)-one, 5-chloro-, 1,1-dioxide
29083-16-7 95%
10g
$4667.00 2023-12-15
Aaron
AR002XZ3-100mg
1,2-Benzisothiazol-3(2H)-one, 5-chloro-, 1,1-dioxide
29083-16-7 95%
100mg
$399.00 2025-02-13

5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Letteratura correlata

  • 1. The reaction of saccharin derivatives with N,N-didethylprop-1-ynamine; formation of cyclobutenyl saccharinates and of a spiro-oxete
    Rudolph A. Abramovitch,Gino H. C. Ooi,Han-Li Sun,Marcel Pierrot,André Baldy,Jacques Estienne J. Chem. Soc. Chem. Commun. 1984 1583
Fornitori consigliati
atkchemica
(CAS:29083-16-7)5-chloro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
CL5751
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta